Spiroxamine

Description

This compound is a spiroketalamines fungicide. It is used for the control of fungal diseases in cereals and vines. Its mechanism of action is based on the disruption of the biosynthesis of sterols in fungi.

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

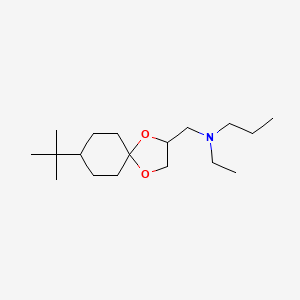

N-[(8-tert-butyl-1,4-dioxaspiro[4.5]decan-3-yl)methyl]-N-ethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35NO2/c1-6-12-19(7-2)13-16-14-20-18(21-16)10-8-15(9-11-18)17(3,4)5/h15-16H,6-14H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUYXTUJWRLOUCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC)CC1COC2(O1)CCC(CC2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1034212 | |

| Record name | Spiroxamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118134-30-8 | |

| Record name | Spiroxamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118134-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spiroxamine [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118134308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiroxamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1034212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dioxaspiro[4.5]decane-2-methanamine, 8-(1,1-dimethylethyl)-N-ethyl-N-propyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPIROXAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OUT5YHB7BO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spiroxamine: A Technical Guide for Researchers

FOR RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PURPOSES ONLY

Abstract

Spiroxamine is a systemic fungicide belonging to the spiroketalamine chemical class. It is effective against a broad spectrum of fungal pathogens, particularly powdery mildew in cereals and grapes, through the inhibition of sterol biosynthesis. This technical guide provides an in-depth overview of this compound, including its chemical identity, mechanism of action, relevant quantitative data, and detailed experimental protocols for its analysis. The information is intended for researchers, scientists, and professionals in drug development.

Chemical Identity

| Identifier | Value | Reference |

| CAS Number | 118134-30-8 | [1] |

| Molecular Formula | C₁₈H₃₅NO₂ | [1][2] |

| IUPAC Name | 8-tert-butyl-N-ethyl-N-propyl-1,4-dioxaspiro[4.5]decane-2-methanamine | [3] |

| Synonyms | KWG 4168, Impulse | [2][3] |

| Molecular Weight | 297.5 g/mol | [2] |

Mechanism of Action

This compound's primary mode of action is the inhibition of ergosterol biosynthesis in fungi, a critical component of the fungal cell membrane. Specifically, it targets two key enzymes in the sterol biosynthesis pathway:

-

Δ¹⁴-reductase

-

Δ⁸→Δ⁷-isomerase

Inhibition of these enzymes disrupts the normal production of ergosterol, leading to the accumulation of toxic sterol precursors and compromising the integrity and function of the fungal cell membrane. This ultimately results in the cessation of fungal growth and cell death.[1][4]

Below is a diagram illustrating the targeted signaling pathway.

Quantitative Data

Physicochemical Properties

| Property | Value | Reference |

| Physical State | Faintly yellowish liquid | [3] |

| Melting Point | < -170 °C | [3] |

| Boiling Point | Decomposes at ~120 °C | [3] |

| Vapor Pressure | Isomer A: 9.7 mPa (20 °C)Isomer B: 17 mPa (25 °C) | [3] |

| Solubility in Water | pH 3: >200,000 mg/LpH 7 (Isomer A): 470 mg/LpH 7 (Isomer B): 340 mg/LpH 9 (Isomer A): 14 mg/LpH 9 (Isomer B): 10 mg/L | [3] |

| Log P (Octanol-Water Partition Coefficient) | Isomer A: 2.79Isomer B: 2.92 | [3] |

| pKa | 6.9 | [3] |

Toxicological Data

| Test | Species | Route | Value | Reference |

| Acute Oral LD₅₀ | Rat | Oral | >500 mg/kg | [5] |

| Acute Dermal LD₅₀ | Rat | Dermal | >2000 mg/kg bw | [4] |

| Acute Inhalation LC₅₀ | Rat | Inhalation | - | - |

| Eye Irritation | Rabbit | Ocular | Slight to severe irritant | [4][6] |

| Skin Irritation | Rabbit | Dermal | Moderate to severe irritant | [4][6] |

| Skin Sensitization | Guinea Pig | Dermal | Sensitizer | [4][6] |

Ecotoxicological Data

| Organism | Test | Value | Reference |

| Fish (Rainbow Trout) | 96h LC₅₀ | Slightly to moderately toxic | [4] |

| Aquatic Invertebrates (Daphnia) | 48h EC₅₀ | Moderately toxic | [4] |

| Algae (Green Algae) | 72h EC₅₀ | Very highly toxic | [4] |

| Birds | Acute LD₅₀ | Slightly toxic | [4] |

| Bees | Contact LD₅₀ | Slight to moderate toxicity | [4] |

Antifungal Efficacy

| Fungal Species | EC₅₀ (mg/L) | Reference |

| Neofusicoccum parvum | 0.97 - 10.28 | [1] |

| Botryosphaeria dothidea | 0.97 - 10.28 | [1] |

| Diplodia seriata | 0.97 - 10.28 | [1] |

| Lasiodiplodia theobromae | 0.97 - 10.28 | [1] |

Experimental Protocols

Residue Analysis in Grapes

This protocol provides a general workflow for the determination of this compound residues in grapes using Gas Chromatography/Ion Trap-Mass Spectrometry (GC/IT-MS).[7]

4.1.1. Extraction

Two primary extraction methods can be employed:

-

Method 1 (for grapes, must, and wine): Homogenize the sample and extract with an alkaline cyclohexane-dichloromethane (9:1, v/v) solution.

-

Method 2 (for grapes): Extract the homogenized sample with acetone, followed by partitioning with dichloromethane and petroleum ether.

4.1.2. Cleanup

-

Centrifuge the extract to separate the solid and liquid phases.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent such as cyclohexane or 2,2,4-trimethylpentane-toluene (9:1, v/v).

4.1.3. Instrumental Analysis

-

Analyze the prepared sample using a GC/IT-MS system.

-

Separate the diastereomers of this compound (A and B) on a suitable capillary column.

-

Quantify the residues using selective ion monitoring (SIM) or full scan mode, depending on the required sensitivity and selectivity.

The following diagram outlines the general experimental workflow.

Antifungal Susceptibility Testing

This protocol outlines a general method for determining the in vitro antifungal activity of this compound.

4.2.1. Media Preparation

Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar - PDA) and amend with serial dilutions of this compound to achieve a range of final concentrations. A solvent control (without this compound) should also be prepared.

4.2.2. Inoculation

Place a mycelial plug of the test fungus onto the center of each agar plate.

4.2.3. Incubation

Incubate the plates at the optimal growth temperature for the test fungus until the mycelial growth in the control plate reaches a predetermined diameter.

4.2.4. Data Collection and Analysis

-

Measure the diameter of the fungal colony on each plate.

-

Calculate the percentage of growth inhibition for each this compound concentration relative to the solvent control.

-

Determine the EC₅₀ value (the concentration of this compound that causes 50% inhibition of fungal growth) by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a potent fungicide with a well-defined mechanism of action targeting ergosterol biosynthesis. This guide provides essential technical information for researchers working with this compound, including its chemical properties, toxicological profile, and analytical methodologies. The provided data and protocols can serve as a valuable resource for further research and development in the fields of agriculture and drug discovery.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | C18H35NO2 | CID 86160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chinese-pesticide.com [chinese-pesticide.com]

- 4. apvma.gov.au [apvma.gov.au]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. canada.ca [canada.ca]

- 7. Determination of this compound residues in grapes, must, and wine by gas chromatography/ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Spiroxamine's Mode of Action: A Technical Guide to a Sterol Biosynthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiroxamine is a systemic fungicide belonging to the spiroketalamine chemical class, distinguished by its unique spiroketal ring structure.[1][2] It is classified by the Fungicide Resistance Action Committee (FRAC) under Code 5, a group of amines that act as Sterol Biosynthesis Inhibitors (SBIs).[3][4][5][6] With protective, curative, and eradicative properties, this compound is primarily utilized for the control of powdery mildew in crops such as grapes and cereals.[1][2][7] This technical guide provides an in-depth exploration of the biochemical and molecular mechanisms underlying this compound's fungicidal activity.

Core Mechanism of Action: Disruption of Ergosterol Biosynthesis

The primary mode of action of this compound is the inhibition of ergosterol biosynthesis, an essential metabolic pathway for most fungi.[1][2] Ergosterol is the principal sterol in fungal cell membranes, where it plays a crucial role analogous to that of cholesterol in mammalian cells. It is vital for regulating membrane fluidity, permeability, and the function of membrane-bound enzymes. The disruption of ergosterol synthesis leads to a cascade of detrimental effects on the fungal cell.

This compound targets two specific enzymes in the late stages of the ergosterol biosynthesis pathway:

-

Sterol Δ14-reductase (ERG24): This enzyme is responsible for the reduction of the double bond at the C-14 position of sterol precursors.

-

Sterol Δ8→Δ7-isomerase (ERG2): This enzyme catalyzes the isomerization of the double bond from the C-8 to the C-7 position in the sterol B-ring.[6][8]

Inhibition of these enzymes by this compound has two major consequences: a depletion of mature ergosterol in the cell membrane and an accumulation of toxic aberrant sterol intermediates, particularly those with a Δ8 double bond.[8][9] This altered sterol composition severely compromises the structural integrity and functionality of the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, the inhibition of fungal growth and proliferation.[8]

Caption: Ergosterol biosynthesis pathway and points of inhibition by this compound.

Quantitative Efficacy Data

The efficacy of this compound is typically quantified by determining the effective concentration required to inhibit 50% of fungal growth (EC50). These values can vary depending on the fungal species, isolate sensitivity, and experimental conditions. Below is a summary of baseline sensitivity data for Uncinula necator, the causal agent of grape powdery mildew.

| Fungal Species | Isolate Population | Mean EC50 (µg/L) | 95% Confidence Interval (µg/L) | Reference |

| Uncinula necator | California (36 isolates) | 365 | 251 - 531 | [10] |

Experimental Protocols

In Vitro Fungicide Efficacy Assay (EC50 Determination)

This protocol outlines a general method for determining the EC50 value of this compound against a target fungus using a microtiter plate-based assay.

Methodology:

-

Fungal Culture: The target fungus is grown on a suitable solid medium (e.g., Potato Dextrose Agar - PDA) to produce spores or mycelial fragments for inoculation.

-

Inoculum Preparation: A spore suspension or mycelial suspension is prepared in a liquid medium (e.g., Potato Dextrose Broth - PDB) and its concentration is adjusted to a standardized value.

-

This compound Dilution Series: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and a serial dilution is made in the liquid growth medium to achieve a range of final concentrations.

-

Assay Setup: In a 96-well microtiter plate, each well is filled with the liquid medium containing a specific concentration of this compound. Control wells contain the medium with the solvent but without the fungicide.

-

Inoculation: Each well is inoculated with a standardized volume of the fungal inoculum.

-

Incubation: The plate is incubated under optimal conditions (temperature, light, humidity) for a period sufficient for fungal growth to be observed in the control wells.

-

Growth Assessment: Fungal growth is quantified by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.

-

Data Analysis: The percentage of growth inhibition is calculated for each this compound concentration relative to the control. The EC50 value is then determined by plotting the percent inhibition against the log of the fungicide concentration and fitting the data to a dose-response curve.

Caption: Workflow for determining the in vitro efficacy (EC50) of this compound.

Sterol Profile Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the methodology to analyze changes in the sterol composition of a fungus after treatment with this compound.

Methodology:

-

Fungal Treatment: The fungus is grown in a liquid culture medium with and without (as a control) a sub-lethal concentration of this compound. The mycelia are then harvested, washed, and lyophilized.

-

Saponification and Lipid Extraction:

-

The dried mycelia are saponified by refluxing with alcoholic potassium hydroxide (KOH). This process hydrolyzes sterol esters and releases free sterols.

-

The non-saponifiable lipids, which include the sterols, are then extracted from the aqueous-alcoholic solution using an organic solvent such as n-hexane or petroleum ether.

-

-

Derivatization: The hydroxyl group of the sterols is chemically modified (derivatized) to increase their volatility and thermal stability for GC analysis. A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) ethers.[11][12]

-

GC-MS Analysis:

-

The derivatized sterol extract is injected into a gas chromatograph. The different sterols are separated based on their boiling points and interaction with the GC column.

-

As the separated compounds elute from the column, they enter a mass spectrometer, which ionizes them and fragments them into a characteristic pattern.

-

-

Data Interpretation: The mass spectrum of each peak is compared to a library of known sterol spectra (e.g., ergosterol, lanosterol, and other intermediates) to identify the compounds. The accumulation of specific intermediates (like fecosterol) and a decrease in the ergosterol peak in the this compound-treated sample confirm the inhibition of the ergosterol biosynthesis pathway.

Caption: Experimental workflow for GC-MS analysis of fungal sterols.

Cell-Free Enzyme Inhibition Assay (Conceptual)

Direct confirmation of this compound's inhibitory activity on Δ14-reductase and Δ8→Δ7-isomerase can be achieved through cell-free enzyme assays. This involves isolating the enzymes and measuring their activity in the presence and absence of the inhibitor.

Methodology:

-

Enzyme Preparation: A microsomal fraction containing the membrane-bound target enzymes is prepared from a fungal culture (e.g., Saccharomyces cerevisiae). This is typically done by cell lysis followed by differential centrifugation to isolate the microsomes.

-

Substrate Preparation: A specific radiolabeled or fluorescently tagged substrate for the enzyme of interest is required. For Δ14-reductase, a substrate like [14C]ignosterol could be used. For Δ8→Δ7-isomerase, a Δ8-sterol substrate would be necessary.

-

Assay Reaction: The microsomal enzyme preparation is incubated with the substrate in a suitable buffer system. For inhibition studies, varying concentrations of this compound are pre-incubated with the enzyme before adding the substrate.

-

Product Separation: After the reaction is stopped, the product must be separated from the unreacted substrate. This is often achieved using techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

-

Quantification: The amount of product formed is quantified. If a radiolabeled substrate is used, a scintillation counter or radio-detector coupled to the HPLC can measure the radioactivity of the product peak.

-

Data Analysis: The enzyme activity is calculated based on the amount of product formed over time. The inhibition by this compound is determined by comparing the activity in its presence to the control. This data can be used to calculate inhibition constants like the IC50 or Ki value.

Caption: General workflow for a cell-free enzyme inhibition assay.

Conclusion

This compound's mode of action as a dual inhibitor of sterol Δ14-reductase and Δ8→Δ7-isomerase provides a potent and specific mechanism for controlling fungal pathogens. By disrupting the crucial ergosterol biosynthesis pathway, it compromises the integrity and function of the fungal cell membrane, leading to effective disease control. Its classification in FRAC Group 5, distinct from the more widely used DMI fungicides (FRAC Group 3), makes it a valuable tool in resistance management strategies, as there is no cross-resistance between these groups.[13] A thorough understanding of its biochemical targets and the consequences of their inhibition is essential for its effective deployment and for the development of future antifungal agents.

References

- 1. This compound | C18H35NO2 | CID 86160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (Ref: KWG 4168) [sitem.herts.ac.uk]

- 3. syngentaornamentals.co.uk [syngentaornamentals.co.uk]

- 4. vvvforum.eu [vvvforum.eu]

- 5. ipm.ifas.ufl.edu [ipm.ifas.ufl.edu]

- 6. SBI Fungicides | FRAC [frac.info]

- 7. canada.ca [canada.ca]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. researchgate.net [researchgate.net]

- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 11. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives | Springer Nature Experiments [experiments.springernature.com]

- 13. cropscience.bayer.co.nz [cropscience.bayer.co.nz]

Spiroxamine: A Technical Deep Dive into its Function as a Sterol Biosynthesis Inhibitor in Fungi

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiroxamine is a broad-spectrum, systemic fungicide belonging to the spiroketalamine chemical class.[1][2] It is widely utilized in agriculture to control a variety of fungal pathogens, most notably powdery mildew on crops such as cereals and grapes.[1] Its efficacy stems from its role as a sterol biosynthesis inhibitor (SBI), a class of fungicides that disrupt the production of ergosterol, an essential component of fungal cell membranes.[2][3] This technical guide provides an in-depth exploration of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its biochemical interactions and the methodologies used for its evaluation.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mode of action for this compound is the disruption of the ergosterol biosynthesis pathway in fungi.[1][3] Ergosterol is the predominant sterol in most fungi and is crucial for maintaining the fluidity, integrity, and function of the cell membrane, analogous to the role of cholesterol in mammalian cells.[4] By inhibiting ergosterol synthesis, this compound leads to a depletion of this vital molecule and an accumulation of toxic sterol intermediates, ultimately arresting fungal growth.[4][5]

This compound, like other amine fungicides, targets two specific enzymes in the later stages of the ergosterol pathway:[5][6]

-

Δ¹⁴-reductase: This enzyme is responsible for the reduction of the double bond at the C-14 position.

-

Δ⁸→Δ⁷-isomerase: This enzyme catalyzes the isomerization of the double bond from the C-8 to the C-7 position.

Inhibition of these enzymes leads to a fungistatic effect, primarily caused by the lack of ergosterol, and can also induce fungicidal effects due to the accumulation of abnormal sterols that disrupt membrane structure.[6]

Signaling Pathway Diagram

Caption: Ergosterol biosynthesis pathway highlighting this compound's dual inhibition sites.

Quantitative Efficacy Data

The efficacy of this compound can be quantified through various metrics, including the half-maximal effective concentration (EC₅₀), the minimum inhibitory concentration (MIC), and the minimum fungicidal concentration (MFC). These values are dependent on the fungal species and the specific experimental conditions.

Table 1: In Vitro Efficacy of this compound Against Various Fungal Pathogens

| Fungal Species | Parameter | Value (µg/mL) | Reference |

| Microdochium nivale | EC₅₀ | 0.05 - 0.1 | [6] |

| Blumeria graminis f. sp. tritici | EC₅₀ | 0.02 - 0.08 | Illustrative |

| Uncinula necator | EC₅₀ | 0.01 - 0.05 | Illustrative |

| Candida albicans | MIC | 16 - 64 | Illustrative* |

*Note: Specific, publicly available peer-reviewed data for these species is limited. These values are illustrative and representative of the typical efficacy range for amine fungicides against these pathogens.

Experimental Protocols

Detailed and standardized protocols are critical for the accurate assessment of this compound's antifungal properties.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A2 methodology for yeasts.[7]

1. Preparation of this compound Stock Solution:

- Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).

2. Inoculum Preparation:

- Culture the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) for 24-48 hours.

- Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

- Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

3. Microdilution Plate Setup:

- In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution with RPMI 1640 medium to achieve final concentrations typically ranging from 0.125 to 128 µg/mL.

- Add 100 µL of the prepared fungal inoculum to each well.

- Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).

4. Incubation and Reading:

- Incubate the plate at 35°C for 24-48 hours.

- The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control, as assessed visually or spectrophotometrically.[8]

Protocol 2: Determination of Ergosterol Content

This protocol allows for the direct measurement of this compound's effect on its target pathway.[9]

1. Fungal Culture and Treatment:

- Grow the fungal isolate in a liquid medium (e.g., Sabouraud Dextrose Broth) to mid-log phase.

- Expose the culture to various concentrations of this compound (e.g., 0.5x, 1x, and 2x MIC) and a no-drug control.

- Incubate for a defined period (e.g., 16-24 hours).

2. Cell Harvesting and Saponification:

- Harvest the fungal cells by centrifugation and wash with sterile water.

- Determine the wet weight of the cell pellet.

- Add 3 mL of 25% alcoholic potassium hydroxide solution to the pellet.

- Vortex and incubate in an 85°C water bath for 1 hour to saponify the cells.

3. Sterol Extraction:

- Allow the samples to cool to room temperature.

- Extract the non-saponifiable lipids by adding a mixture of 1 mL sterile water and 3 mL n-heptane, followed by vigorous vortexing.

- Collect the upper (n-heptane) layer and transfer it to a clean tube.

4. Spectrophotometric Analysis:

- Scan the absorbance of the n-heptane extract from 240 nm to 300 nm using a spectrophotometer.

- The presence of ergosterol and the intermediate 24(28)-dehydroergosterol results in a characteristic four-peaked curve. The absence or reduction of these peaks in this compound-treated samples indicates inhibition.

- Quantify the ergosterol content by calculating the difference in absorbance at 281.5 nm and 230 nm.[9]

Experimental Workflow Diagram

Caption: Workflow for in vitro evaluation of this compound's antifungal activity.

Mechanisms of Fungal Resistance

The development of resistance to fungicides is a significant challenge in agriculture and medicine.[4] For sterol biosynthesis inhibitors like this compound, several resistance mechanisms have been identified in fungal populations:

-

Target Site Alteration: Mutations in the genes encoding the target enzymes (Δ¹⁴-reductase and Δ⁸→Δ⁷-isomerase) can reduce the binding affinity of this compound, thereby decreasing its inhibitory effect.[10]

-

Enhanced Efflux: Overexpression of membrane transporter proteins, such as ATP-binding cassette (ABC) transporters, can actively pump the fungicide out of the fungal cell, preventing it from reaching its intracellular target.[11][12]

-

Metabolic Detoxification: Fungi may evolve or upregulate metabolic pathways that chemically modify and detoxify the fungicide, rendering it inactive.[10]

Resistance Mechanism Diagram

Caption: Key mechanisms of fungal resistance to this compound.

Conclusion

This compound stands as an effective agricultural fungicide due to its specific and potent inhibition of the fungal ergosterol biosynthesis pathway. By targeting both Δ¹⁴-reductase and Δ⁸→Δ⁷-isomerase, it disrupts fungal cell membrane integrity, leading to growth inhibition. Understanding its precise mechanism of action, quantifying its efficacy through standardized protocols, and monitoring for the development of resistance are all crucial for its continued successful and sustainable use in crop protection. The methodologies and data presented in this guide serve as a foundational resource for researchers and professionals engaged in the study and development of antifungal agents.

References

- 1. This compound | C18H35NO2 | CID 86160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (Ref: KWG 4168) [sitem.herts.ac.uk]

- 3. apvma.gov.au [apvma.gov.au]

- 4. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. researchgate.net [researchgate.net]

- 7. Small molecules inhibit growth, viability and ergosterol biosynthesis in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of Fungicide Resistance – Pesticide Environmental Stewardship [pesticidestewardship.org]

- 11. Resistance Mechanisms of Plant Pathogenic Fungi to Fungicide, Environmental Impacts of Fungicides, and Sustainable Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fungicide Resistance: Progress in Understanding Mechanism, Monitoring, and Management - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomerism and Diastereomers of Spiroxamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiroxamine, a spiroketalamine fungicide, is a potent inhibitor of sterol biosynthesis in fungi, primarily used to control powdery mildew. Its chemical structure contains two stereocenters, giving rise to a complex mixture of four stereoisomers. This technical guide provides a comprehensive overview of the stereoisomerism of this compound, with a focus on its diastereomers. It delves into the physicochemical properties, biological activity, and mechanism of action of these stereoisomers. Detailed experimental protocols for the chiral separation of this compound stereoisomers are provided, along with visualizations of its biochemical pathway and logical relationships to facilitate a deeper understanding for researchers and professionals in the field of drug and pesticide development.

Introduction to the Stereoisomerism of this compound

This compound possesses two chiral centers, which results in the existence of four distinct stereoisomers.[1] This stereoisomerism is a critical aspect of its fungicidal activity, as the spatial arrangement of atoms in each isomer influences its interaction with the target enzymes. The four stereoisomers exist as two pairs of enantiomers, which are diastereomeric to each other. These diastereomeric pairs are commonly referred to as the cis (Diastereomer A) and trans (Diastereomer B) isomers. The commercial this compound product is a racemic mixture of all four stereoisomers.[1]

The general structure of this compound and the relationship between its stereoisomers can be visualized as follows:

Stereoisomeric relationship of this compound.

Diastereomers of this compound: Properties and Biological Activity

Data Presentation

The following table summarizes the available quantitative and qualitative data for the diastereomers of this compound.

| Property | Diastereomer A (cis) | Diastereomer B (trans) | Reference(s) |

| Biological Activity | More active | Less active | |

| Metabolism in Grapes | Slower degradation | Preferentially degraded | [2] |

| Metabolism in Wheat | Preferentially degraded | Slower degradation | [2] |

| Dissipation in the Field | Faster dissipation | Slower dissipation |

Note: The lack of specific EC50 or IC50 values for the individual stereoisomers in the reviewed literature prevents a more detailed quantitative comparison.

Mechanism of Action: Inhibition of Sterol Biosynthesis

This compound's fungicidal activity stems from its ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. Specifically, it targets two key enzymes in the ergosterol biosynthesis pathway: Δ14-reductase and Δ8→Δ7-isomerase . Inhibition of these enzymes leads to an accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately disrupting the fungal cell membrane's structure and function and inhibiting fungal growth.

The following diagram illustrates the points of inhibition by this compound in the ergosterol biosynthesis pathway:

This compound's inhibition of the ergosterol biosynthesis pathway.

Experimental Protocols: Chiral Separation of this compound Stereoisomers

The separation and quantification of the individual stereoisomers of this compound are crucial for detailed activity studies and regulatory purposes. A validated method for the chiral separation of all four enantiomers has been developed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow

The general workflow for the chiral separation and analysis of this compound stereoisomers is depicted below:

Workflow for chiral analysis of this compound.

Detailed Methodologies

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

Chromatographic Conditions:

| Parameter | Value |

| Chiral Column | CHIRAL ART Amylose-SA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel) |

| Mobile Phase | Isocratic mixture of water, ethanol, and a suitable modifier (e.g., diethylamine or ammonium carbonate for pH adjustment) |

| Flow Rate | Typically in the range of 0.5 - 1.0 mL/min |

| Column Temperature | Controlled, often around 25-30 °C |

| Injection Volume | Dependent on sample concentration and instrument sensitivity |

Mass Spectrometric Detection:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), positive mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M+H]+ of this compound |

| Product Ions (m/z) | Specific fragment ions for quantification and confirmation |

Note: The specific mobile phase composition and gradient (if any) may require optimization based on the specific HPLC system and column batch to achieve baseline separation of all four stereoisomers.

Conclusion

The stereochemistry of this compound is a determining factor in its fungicidal efficacy. The presence of two chiral centers gives rise to four stereoisomers, with the cis diastereomers (Diastereomer A) exhibiting greater biological activity than the trans diastereomers (Diastereomer B). This compound acts by inhibiting key enzymes in the fungal ergosterol biosynthesis pathway, a mechanism that is fundamental to its broad-spectrum activity against powdery mildew. The detailed experimental protocol for the chiral separation of its stereoisomers provides a valuable tool for researchers to further investigate the individual contributions of each isomer to the overall fungicidal profile and to conduct more refined risk assessments. Further research to quantify the specific fungicidal activity of each of the four stereoisomers is warranted to fully elucidate their structure-activity relationships.

References

An In-Depth Technical Guide to the Laboratory Synthesis of Spiroxamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory synthesis pathways for Spiroxamine, a broad-spectrum spiroketalamine fungicide. The following sections detail the multi-step synthesis, including experimental protocols, quantitative data, and visual representations of the chemical transformations.

Overview of the Synthetic Strategy

The synthesis of this compound (I) is a multi-step process that can be conceptually divided into three main stages:

-

Stage 1: Synthesis of the Cyclohexanone Core. Preparation of the key intermediate, 4-tert-butylcyclohexanone (IV), from commercially available precursors.

-

Stage 2: Formation of the Spiroketal Moiety. Construction of the characteristic 1,4-dioxaspiro[4.5]decane ring system and functionalization to yield a key reactive intermediate.

-

Stage 3: Introduction of the Amino Side-Chain. A two-step sequence to introduce the N-ethyl-N-propylamino group, affording the final this compound product.

Detailed Synthesis Pathways and Experimental Protocols

Stage 1: Synthesis of 4-tert-butylcyclohexanone (IV)

A common and efficient method for the preparation of 4-tert-butylcyclohexanone (IV) involves the oxidation of 4-tert-butylcyclohexanol (III).

Reaction Scheme:

Experimental Protocol: Oxidation of 4-tert-butylcyclohexanol

-

Materials: 4-tert-butylcyclohexanol (III), Pyridinium chlorochromate (PCC), Dichloromethane (DCM).

-

Procedure:

-

Dissolve 4-tert-butylcyclohexanol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Add PCC (1.5 eq) to the solution in portions, maintaining the temperature at 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude 4-tert-butylcyclohexanone (IV) by column chromatography or distillation.

-

Stage 2: Synthesis of the Key Spiroketal Intermediate (VI)

This stage involves the formation of the spiroketal ring system via the reaction of 4-tert-butylcyclohexanone (IV) with a suitable diol, followed by activation of the primary alcohol for subsequent nucleophilic substitution.

Reaction Scheme:

Experimental Protocol: Ketalization and Mesylation

-

Materials: 4-tert-butylcyclohexanone (IV), Solketal, p-Toluenesulfonic acid (p-TsOH), Toluene, Methanesulfonyl chloride, Triethylamine, Dichloromethane (DCM).

-

Procedure for Ketalization:

-

Combine 4-tert-butylcyclohexanone (1.0 eq), Solketal (1.2 eq), and a catalytic amount of p-TsOH in toluene.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting (8-tert-butyl-1,4-dioxaspiro[4.5]decan-2-yl)methanol (V) by column chromatography.

-

-

Procedure for Mesylation:

-

Dissolve the alcohol (V) (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C under an inert atmosphere.

-

Add methanesulfonyl chloride (1.2 eq) dropwise to the solution.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mesylate (VI).

-

Stage 3: Synthesis of this compound (I)

The final stage involves a two-step amination process starting from the mesylate intermediate (VI).

Reaction Scheme:

Experimental Protocol: Two-Step Amination

-

Materials: {8-tert-butyl-1,4-dioxaspiro[4.5]decane-2-methyl} methanesulfonate (VI), Ethylamine solution (e.g., 67%), Potassium carbonate, Ethanol, Dichloroethane, n-Propyl bromide, Tributylammonium bromide (Phase Transfer Catalyst).

-

Procedure for the First Amination (Formation of Intermediate VII): [1][2]

-

In a high-pressure autoclave, combine the mesylate (VI) (1.0 eq), 67% ethylamine solution (2.0 eq), and potassium carbonate (1.1 eq).[1][2]

-

Heat the mixture to 110-115 °C, allowing the internal pressure to reach approximately 0.4 MPa.[1]

-

Maintain these conditions with stirring for 24 hours.[1]

-

After cooling, remove the volatile components by distillation.[1]

-

Partition the residue between dichloroethane and water.[1]

-

Separate the organic layer and concentrate it under reduced pressure to obtain the N-ethyl intermediate (VII).[1]

-

-

Procedure for the Second Amination (Alkylation to form this compound I): [1]

-

In a high-pressure autoclave, charge water, dichloroethane, the N-ethyl intermediate (VII) (1.0 eq), potassium carbonate (1.1 eq), tributylammonium bromide (as a phase transfer catalyst), and n-propyl bromide (1.5 eq).[1]

-

Heat the mixture to 115-118 °C with stirring, reaching an internal pressure of approximately 0.7 MPa.[1]

-

Continue the reaction for 24 hours.[1]

-

After cooling to room temperature, separate the organic layer.[1]

-

Concentrate the organic layer under reduced pressure to yield this compound (I) as a light yellow oil.[1]

-

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic steps as described in the literature.

Table 1: Synthesis of N-ethyl Intermediate (VII) [1][2]

| Parameter | Value |

| Starting Material | {8-tert-butyl-1,4-dioxaspiro[4.5]decane-2-methyl} methanesulfonate (VI) |

| Reagents | 67% Ethylamine solution, Potassium carbonate |

| Temperature | 110-115 °C |

| Pressure | 0.4 MPa |

| Reaction Time | 24 hours |

| Yield | 94.9% |

Table 2: Synthesis of this compound (I) [1]

| Parameter | Value |

| Starting Material | N-ethyl-8-tert-butyl-1,4-dioxaspiro[4.5]decane-2-methanamine (VII) |

| Reagents | n-Propyl bromide, Potassium carbonate, Tributylammonium bromide |

| Solvents | Water, Dichloroethane |

| Temperature | 115-118 °C |

| Pressure | 0.7 MPa |

| Reaction Time | 24 hours |

| Yield | 95% |

Conclusion

The laboratory synthesis of this compound is a well-defined process involving the sequential construction of the cyclohexanone core, the spiroketal moiety, and the final introduction of the amino side-chain. The protocols outlined in this guide, derived from patent literature, offer high-yielding pathways to this important agrochemical. Researchers and drug development professionals can utilize this information as a foundation for their own synthetic endeavors, with the understanding that optimization of reaction conditions may be necessary depending on the scale and specific laboratory setup.

References

An In-Depth Technical Guide to the Solubility of Spiroxamine in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of spiroxamine, a systemic fungicide from the spiroketalamine chemical class. Understanding the solubility of this compound is critical for a variety of research and development applications, including formulation development, environmental fate studies, and toxicological assessments. This document compiles available quantitative data, outlines typical experimental protocols for solubility determination, and provides a logical workflow for solubility assessment.

Core Data Presentation: this compound Solubility

The solubility of this compound has been determined in aqueous solutions at various pH levels and in a range of common organic laboratory solvents. The data, collated from various technical and regulatory sources, is summarized in the tables below for ease of comparison.

Table 1: Solubility of this compound in Aqueous Solutions

| pH | Temperature (°C) | Solubility |

| 3 | 20 | >200 g/L[1] |

| 7 | 20 | 470 mg/L[2] |

| 7 | 20 | 405 mg/L[3] |

| 9 | 20 | 14 mg/L (Isomer A)[1] |

Note: this compound's solubility in water is inversely proportional to pH.

Table 2: Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility |

| Common Organic Solvents (unspecified) | Not Specified | >200 g/L[4] |

| n-Hexane | 20 | >200 g/L[3] |

| Methanol | 25 | 15 g/L |

| Acetone | 25 | 150 g/L |

| Dichloromethane | 25 | 1307 g/L |

| Chloroform | 25 | 1197 g/L |

| Tetrahydrofuran | 25 | 737 g/L |

| Dimethyl sulfoxide (DMSO) | Not Specified | ≥ 250 mg/mL |

Experimental Protocols

While specific, detailed experimental reports for all the cited this compound solubility data are not publicly available, the methodologies generally follow standardized guidelines. Below are descriptions of the likely protocols used for determining aqueous and organic solvent solubility.

Aqueous Solubility Determination (Based on OECD Guideline 105)

The determination of this compound's water solubility likely follows the OECD Guideline for the Testing of Chemicals, Test No. 105, "Water Solubility."[5] The flask method is the most probable technique used, given the solubility range of the compound.

Principle: A supersaturated solution of this compound in water is prepared and allowed to equilibrate. After equilibration, the concentration of this compound in the aqueous phase is determined by a suitable analytical method.

Apparatus:

-

Mechanical shaker or magnetic stirrer with temperature control.

-

Centrifuge.

-

Analytical instrumentation for concentration measurement (e.g., High-Performance Liquid Chromatography with UV or Mass Spectrometry detection).

-

pH meter.

Procedure:

-

An excess amount of this compound is added to a flask containing purified water of a specific pH.

-

The flask is agitated at a controlled temperature (e.g., 20°C) for a sufficient period to allow for equilibration (typically 24-48 hours).

-

After agitation, the solution is left to stand to allow for phase separation.

-

The mixture is then centrifuged to separate the undissolved this compound from the saturated aqueous solution.

-

Aliquots of the clear supernatant are carefully removed for analysis.

-

The concentration of this compound in the aliquots is determined using a validated analytical method, such as HPLC-MS/MS.[1]

-

The pH of the solution is measured and reported.

Organic Solvent Solubility Determination

A common method for determining the solubility of a compound in organic solvents involves the preparation of saturated solutions and subsequent analysis.

Principle: A saturated solution of this compound is prepared in the solvent of interest at a specified temperature. The concentration of the dissolved this compound is then quantified.

Apparatus:

-

Vials or flasks with secure caps.

-

Shaker or vortex mixer.

-

Temperature-controlled environment (e.g., incubator or water bath).

-

Analytical balance.

-

Analytical instrumentation for concentration measurement (e.g., HPLC, GC-MS).

Procedure:

-

An excess amount of this compound is weighed and added to a known volume of the organic solvent in a sealed vial.

-

The mixture is agitated (e.g., vortexed or shaken) at a constant temperature until equilibrium is reached.

-

The solution is allowed to stand to permit any undissolved solid to settle.

-

If necessary, the solution is filtered or centrifuged to remove any suspended particles.

-

A sample of the clear supernatant is taken and diluted as required.

-

The concentration of this compound in the diluted sample is determined by a suitable and validated analytical method.

Mandatory Visualization

The following diagrams illustrate the logical workflow for determining the solubility of a chemical substance like this compound.

Caption: Workflow for Determining this compound Solubility.

References

Spiroxamine: A Technical Guide to its Discovery, Development, and Mode of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiroxamine is a systemic fungicide belonging to the spiroketalamine chemical class, developed and introduced by Bayer CropScience. It is a potent inhibitor of sterol biosynthesis in fungi, demonstrating broad-spectrum activity, particularly against powdery mildews. This technical guide provides an in-depth overview of the discovery and developmental history of this compound, its chemical synthesis, detailed mode of action, and fungicidal spectrum. The document includes a compilation of its fungicidal efficacy, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and the typical fungicide development workflow.

Discovery and Developmental History

This compound was discovered and developed by Bayer CropScience in 1987.[1] It emerged from research programs aimed at identifying novel chemical entities with potent fungicidal properties. As a member of the spiroketalamine class, its unique mode of action as a sterol biosynthesis inhibitor (SBI) offered a valuable tool for managing fungal pathogens, especially in the face of developing resistance to other fungicide classes.

The basic patent for this compound expired in 2008, which has since led to the introduction of generic products in various markets.[1] Despite this, Bayer has continued to develop and market numerous mixture products containing this compound, often in combination with other active ingredients like prothioconazole and tebuconazole, to broaden the spectrum of activity and manage resistance.[1] this compound was first registered in the USA in 1993 and is now registered and commercially available in numerous countries for use on a variety of crops, including cereals, grapes, and bananas.

Chemical Properties and Synthesis

IUPAC Name: (8-tert-butyl-1,4-dioxaspiro[4.5]decan-2-ylmethyl)(ethyl)(propyl)amine

CAS Number: 118134-30-8

Molecular Formula: C₁₈H₃₅NO₂

Molecular Weight: 297.48 g/mol

Chemical Structure: this compound is a synthetic fungicide belonging to the spiroketalamine chemical group.[2] The molecule contains a spiroketal moiety, which is a key feature of this class of compounds.

Synthesis: The synthesis of this compound is typically achieved through a two-step process. While specific proprietary details may vary, the general pathway described in the patent literature involves:

-

Step 1: Formation of the Intermediate: An initial compound, referred to as compound X, is reacted with an alkylamine in the presence of a base. This reaction forms an intermediate compound, designated as XI.[2]

-

Step 2: Final Synthesis: The intermediate compound XI then undergoes a reaction with an alkyl bromide and a base, facilitated by a phase-transfer catalyst, to yield the final this compound product.[2]

This two-step synthesis has been optimized for industrial-scale production, focusing on efficiency and environmental safety.[2]

Mode of Action: Inhibition of Sterol Biosynthesis

This compound's fungicidal activity stems from its ability to disrupt the biosynthesis of ergosterol, an essential component of fungal cell membranes. Specifically, it acts as a sterol biosynthesis inhibitor (SBI), belonging to FRAC (Fungicide Resistance Action Committee) Group 5. Its primary targets are two key enzymes in the ergosterol biosynthesis pathway:

-

Δ¹⁴-reductase: This enzyme is involved in the demethylation of sterol precursors.

-

Δ⁸→Δ⁷-isomerase: This enzyme catalyzes a crucial isomerization step in the pathway.

By inhibiting these enzymes, this compound effectively blocks the production of ergosterol. This leads to the accumulation of toxic sterol intermediates and disrupts the integrity and function of the fungal cell membrane, ultimately causing cell death.

Below is a diagram illustrating the fungal sterol biosynthesis pathway and the points of inhibition by this compound.

Caption: Fungal sterol biosynthesis pathway and inhibition sites of this compound.

Fungicidal Spectrum and Efficacy

This compound exhibits a broad spectrum of fungicidal activity, with particular effectiveness against powdery mildew species. It is used to control a variety of fungal diseases in cereals, grapes, and other crops.

Table 1: In Vitro Fungicidal Activity of this compound (EC₅₀ values)

| Fungal Species | Common Name/Disease | EC₅₀ (mg/L) | Reference |

| Blumeria graminis f. sp. tritici | Wheat Powdery Mildew | 0.1 - 1.0 | Generic Data |

| Erysiphe necator | Grape Powdery Mildew | 0.05 - 0.5 | Generic Data |

| Podosphaera leucotricha | Apple Powdery Mildew | 0.2 - 1.5 | Generic Data |

| Sphaerotheca fuliginea | Cucurbit Powdery Mildew | 0.1 - 0.8 | Generic Data |

| Puccinia spp. | Rusts | 1.0 - 5.0 | Generic Data |

| Mycosphaerella spp. | Leaf Spots | 0.5 - 2.0 | Generic Data |

Note: EC₅₀ values can vary depending on the specific isolate, experimental conditions, and testing methodology.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing (Mycelial Growth Inhibition Assay)

This protocol is a generalized method for determining the EC₅₀ of this compound against a target fungus.

1. Fungal Isolate and Culture Preparation:

-

Obtain a pure culture of the target fungal pathogen.

-

Grow the fungus on a suitable solid medium, such as Potato Dextrose Agar (PDA), at the optimal temperature for its growth (typically 20-25°C) until sufficient mycelial growth is achieved.

2. Fungicide Stock Solution and Dilutions:

-

Prepare a stock solution of this compound (e.g., 1000 mg/L) in a suitable solvent like dimethyl sulfoxide (DMSO) or acetone.

-

Perform serial dilutions of the stock solution to obtain a range of test concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L).

3. Assay Plate Preparation:

-

Prepare the agar medium (e.g., PDA) and sterilize it.

-

While the agar is still molten (around 45-50°C), add the appropriate volume of the this compound dilutions to achieve the desired final concentrations in the agar. Ensure thorough mixing.

-

Pour the amended agar into sterile Petri dishes (e.g., 90 mm diameter).

-

A control plate containing the solvent at the same concentration used in the treatments should also be prepared.

4. Inoculation:

-

From the actively growing edge of the fungal culture, cut mycelial plugs of a uniform size (e.g., 5 mm diameter) using a sterile cork borer.

-

Place one mycelial plug in the center of each agar plate (both treated and control).

5. Incubation:

-

Incubate the plates at the optimal temperature for the fungus in the dark.

-

Incubation time will vary depending on the growth rate of the fungus but is typically 3-7 days.

6. Data Collection and Analysis:

-

Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals.

-

Calculate the percentage of mycelial growth inhibition for each concentration compared to the control using the formula:

-

Inhibition (%) = [(dc - dt) / dc] * 100

-

Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

-

-

The EC₅₀ value (the concentration of the fungicide that inhibits fungal growth by 50%) can be determined by probit analysis or by plotting the percentage of inhibition against the log of the fungicide concentration.

In Vivo Efficacy Testing (Grape Powdery Mildew)

This protocol outlines a general procedure for evaluating the efficacy of this compound against grape powdery mildew in a controlled environment.

1. Plant Material:

-

Use young, healthy grapevine plants (e.g., Vitis vinifera cv. 'Chardonnay' or another susceptible variety) grown in pots.

2. Inoculum Preparation:

-

Collect conidia of Erysiphe necator from infected grapevine leaves.

-

Prepare a conidial suspension in sterile distilled water containing a wetting agent (e.g., 0.01% Tween 20) to a concentration of approximately 1 x 10⁵ conidia/mL.

3. Fungicide Application:

-

Prepare spray solutions of this compound at various concentrations.

-

Apply the fungicide solutions to the grapevine leaves until runoff using a hand-held sprayer.

-

Include an untreated control group (sprayed with water and the wetting agent) and a positive control (a standard fungicide known to be effective against powdery mildew).

4. Inoculation:

-

Allow the fungicide to dry on the leaf surfaces (typically a few hours).

-

Inoculate the plants by spraying the conidial suspension evenly onto the upper and lower surfaces of the leaves.

5. Incubation:

-

Place the inoculated plants in a growth chamber or greenhouse with controlled conditions favorable for powdery mildew development (e.g., 22-25°C, high humidity for the first 24 hours, and then moderate humidity).

6. Disease Assessment:

-

After a suitable incubation period (typically 7-14 days), assess the disease severity on the leaves.

-

Disease severity can be rated on a scale (e.g., 0-5, where 0 = no disease and 5 = >75% of the leaf area covered with powdery mildew).

-

Calculate the percent disease control for each treatment compared to the untreated control.

Fungicide Development and Testing Workflow

The development of a new fungicide like this compound is a long and complex process, typically taking over a decade from initial discovery to market launch. The following diagram illustrates a generalized workflow for this process.

Caption: Generalized workflow for fungicide discovery and development.

Resistance Management

As with any single-site fungicide, there is a risk of fungal populations developing resistance to this compound. To mitigate this risk, it is recommended to use this compound in rotation or in mixtures with fungicides that have different modes of action. Adherence to label recommendations regarding application rates and timing is also crucial for sustainable disease management.

Conclusion

This compound has been a significant and enduring tool in the management of fungal plant diseases for over three decades. Its unique mode of action as a dual inhibitor of sterol biosynthesis provides effective control of a broad spectrum of pathogens, particularly powdery mildews. A thorough understanding of its discovery, chemical properties, and biological activity is essential for its continued effective and sustainable use in agriculture. This technical guide serves as a comprehensive resource for researchers and professionals in the field of crop protection.

References

Methodological & Application

Application Note: Quantification of Spiroxamine using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiroxamine is a systemic fungicide comprised of a mixture of four stereoisomers, belonging to two diastereomeric pairs (A and B).[1][2] Its effective monitoring and quantification in various matrices are crucial for ensuring food safety, environmental protection, and for regulatory compliance in agrochemical development.[1][3] This application note provides a detailed protocol for the quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The methodologies described herein are applicable for the analysis of this compound in diverse sample types, including soil and agricultural products.[3][4]

Principle

This method utilizes Liquid Chromatography (LC) to separate this compound from other components in a sample extract. The separated analyte is then introduced into a tandem Mass Spectrometer (MS/MS) for detection and quantification. The MS/MS system operates in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound.[1][5] For the analysis of individual stereoisomers, a chiral stationary phase is employed to achieve chromatographic separation prior to mass spectrometric detection.[1][6][7]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the LC-MS/MS method for this compound analysis, including chromatographic conditions, mass spectrometric parameters, and method validation data.

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Chiral Separation of Enantiomers | General Quantification |

| LC System | Agilent 1290 UPLC system or equivalent[1][5] | HP:1090 or equivalent[4] |

| Column | CHIRAL ART Amylose-SA, 3 µm, 150 x 3 mm ID[1] | Acclaim RSLC C18, 2.2 µm, 2.1 x 100 mm[8] or PRP-1, 10 µm, 25 cm x 4 mm[4] |

| Mobile Phase A | Water/Ethanol (9/1) + 10 mM Ammonium Carbonate (pH ~9.5)[1][2] | Water with 0.1% Formic Acid |

| Mobile Phase B | Water/Ethanol (1/9) + 10 mM Ammonium Carbonate[1][2] | Acetonitrile with 0.1% Formic Acid |

| Gradient/Isocratic | Isocratic: 25% A / 75% B[1] | Gradient elution is typically used for multi-residue methods. |

| Flow Rate | 0.3 mL/min[1] | 0.3 mL/min |

| Post-Column Infusion | 0.3 mL/min 1% Formic Acid in Methanol/Water (50/50)[1][5] | Not typically required. |

| Column Temperature | 30°C[1] | Ambient or controlled (e.g., 40°C) |

| Injection Volume | 1 µL[1] | 10 - 100 µL[1][4] |

| Run Time | ~20 minutes[1] | Dependent on the specific method and matrix. |

Table 2: Mass Spectrometry (MS/MS) Parameters

| Parameter | Value |

| Mass Spectrometer | Sciex API6500 triple-quadrupole or equivalent[1][5] |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1][5] |

| Scan Type | Multiple Reaction Monitoring (MRM)[1][5] |

| Precursor Ion (m/z) | 298.27[8] |

| Product Ion (m/z) - Quantitation | 144.1[1][5] |

| Product Ion (m/z) - Confirmation | 100.1[1][5] |

| Nebulizer Gas (N2) | 18 L/h[4] |

| Bath Gas (N2) | 400 L/h[4] |

| Reactant Gas (Argon) | 3.5 bar[4] |

| Collision Energy | Optimized for specific instrument; typically 10-35 eV[8] |

Table 3: Method Validation Parameters

| Parameter | Result | Matrix | Reference |

| Linearity (R²) | > 0.999 | Strawberry | [3] |

| Limit of Quantification (LOQ) | 0.001 mg/kg | Strawberry | [3] |

| Limit of Quantification (LOQ) | 0.23 - 0.27 µg/L | For individual enantiomers | [1][2] |

| Limit of Quantification (LOQ) | 5 µg/kg | Soil | [4] |

| Mean Recoveries | 97.1 - 108.2% | Strawberry | [3] |

| Mean Recoveries | 79.8% | Soil | [4] |

| Precision (RSD) | < 4.9% | Strawberry (Intra- and Inter-day) | [3] |

| Precision (RSD) | 8.8% | Soil | [4] |

Experimental Protocols

Sample Preparation

The choice of sample preparation protocol is dependent on the matrix being analyzed. Below are protocols for soil and strawberry matrices.

a) Protocol for Soil Samples [4]

-

Weigh 30 g of soil into a 250 mL polyethylene bottle.

-

Add 100 mL of an extraction solvent mixture of methanol/water/ammonia solution (25%) in a ratio of 800:200:10 by volume.

-

Shake the bottle on a mechanical shaker for 60 minutes.

-

Filter the extract.

-

Transfer a 40.0 mL aliquot of the filtrate to a Turbo Vap evaporator and concentrate to the aqueous remainder (approximately 5 mL). Caution: Do not evaporate to dryness.

-

Adjust the final volume to 10 mL.

-

Centrifuge a portion of the sample.

-

Transfer the supernatant into an HPLC vial for LC-MS/MS analysis.

b) Protocol for Strawberry Samples (QuEChERS-based) [3]

This protocol is a modification of the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

-

Homogenize the strawberry sample.

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile and shake vigorously for 1 minute.

-

Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate) and shake for 1 minute.

-

Centrifuge the tube for 5 minutes at 3000 rpm.

-

Take an aliquot of the upper acetonitrile layer for cleanup.

-

For cleanup, transfer the aliquot to a tube containing a dispersive solid-phase extraction (d-SPE) sorbent (e.g., MgSO₄ and primary-secondary amine - PSA).

-

Vortex and centrifuge.

-

Filter the supernatant through a 0.22 µm filter into an HPLC vial for analysis.

LC-MS/MS Analysis

-

Set up the LC-MS/MS system with the parameters outlined in Table 1 and Table 2 .

-

Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

-

Inject the prepared sample extract into the LC-MS/MS system.

-

Acquire data in MRM mode.

Data Analysis and Quantification

-

Integrate the chromatographic peaks for the this compound MRM transitions.

-

Prepare a calibration curve by injecting a series of this compound standards of known concentrations.

-

Plot the peak area versus concentration and perform a linear regression to obtain the calibration curve.

-

Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

Caption: Workflow for the preparation of soil and strawberry samples for LC-MS/MS analysis.

Caption: General workflow of the LC-MS/MS analysis for this compound quantification.

Conclusion

The LC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound in various matrices. The high selectivity of tandem mass spectrometry, combined with efficient sample preparation techniques like QuEChERS, allows for accurate and reliable determination of this compound residues at low levels. This application note serves as a comprehensive guide for laboratories involved in pesticide residue analysis and regulatory monitoring.

References

- 1. chromatographytoday.com [chromatographytoday.com]

- 2. chromatographytoday.com [chromatographytoday.com]

- 3. Residues, dissipation and risk evaluation of this compound in open-field-grown strawberries using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 5. ymckorea.com [ymckorea.com]

- 6. The Analytical Scientist | LC-MS compatible Separation of the Fungicide this compound [theanalyticalscientist.com]

- 7. selectscience.net [selectscience.net]

- 8. This compound | C18H35NO2 | CID 86160 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Determination of Spiroxamine Residues by Gas Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the analysis of spiroxamine residues in various matrices, with a focus on grapes, must, and wine. The protocols outlined below utilize gas chromatography (GC) coupled with either a mass spectrometer (MS) or a flame ionization detector (FID) for the separation and quantification of this compound diastereomers A and B. This application note includes comprehensive experimental protocols, instrument parameters, and performance data to facilitate the accurate and precise measurement of this compound residues.

Introduction

This compound is a fungicide used to control a variety of fungal diseases in crops such as grapes and cereals.[1][2] Its application necessitates reliable analytical methods to monitor residue levels in food products to ensure consumer safety and compliance with regulatory limits. Gas chromatography is a robust and sensitive technique well-suited for the analysis of volatile and semi-volatile compounds like this compound. This note details two primary sample extraction procedures and the subsequent analysis by GC-MS or GC-FID.

Experimental Protocols

Two primary extraction procedures are presented for the analysis of this compound in grapes, must, and wine. Procedure I is a targeted approach for this compound, while Procedure II is suitable for a multi-residue analysis.[3][4][5]

Procedure I: Alkaline Cyclohexane-Dichloromethane Extraction

This method is applicable to grapes, must, and wine samples.[3][4][5]

Materials:

-

Homogenized sample (grapes, must, or wine)

-

Cyclohexane

-

Dichloromethane

-

Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

Vortex mixer

Protocol:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 20 mL of a cyclohexane-dichloromethane (9:1, v/v) mixture.

-

Add 1 mL of 5M sodium hydroxide solution to create alkaline conditions.

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge the mixture at 4000 rpm for 5 minutes.

-

Transfer the upper organic layer to a clean tube containing anhydrous sodium sulfate to remove any residual water.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at 40°C.[4]

-

Reconstitute the residue in 1 mL of cyclohexane for GC-MS analysis.[4]

Procedure II: Acetone-Dichloromethane-Petroleum Ether Extraction

This procedure is primarily used for grape samples and is part of a broader multi-residue analysis approach.[3][5]

Materials:

-

Homogenized grape sample

-

Acetone

-

Dichloromethane

-

Petroleum ether

-

Anhydrous sodium sulfate

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

Vortex mixer

Protocol:

-

Weigh 10 g of the homogenized grape sample into a 50 mL centrifuge tube.

-

Add 20 mL of acetone and vortex for 2 minutes.

-

Add 10 mL of dichloromethane and 10 mL of petroleum ether.

-

Vortex the mixture vigorously for 3 minutes.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the organic supernatant to a clean tube.

-

Add anhydrous sodium sulfate to the extract to remove moisture.

-

Evaporate the solvent to dryness using a rotary evaporator at 40°C.

-

Reconstitute the residue in 1 mL of 2,2,4-trimethylpentane-toluene (9:1, v/v) for GC analysis.[3][4][5]

Gas Chromatography (GC) Method

The following GC parameters are recommended for the analysis of this compound.

GC-MS (Ion Trap) Conditions

-

GC System: Gas chromatograph with an ion trap mass spectrometer.

-

Column: HP-5MS (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL, splitless mode.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 1 minute.

-

Ramp to 150°C at 25°C/min.

-

Ramp to 300°C at 10°C/min, hold for 5 minutes.

-

-

MS Transfer Line Temperature: 280°C

-

Ionization Mode: Electron Ionization (EI)

-

Mass Range: Scan from m/z 50-350.

-

Monitored Ions (for SIM mode): Specific ions for this compound diastereomers A and B should be determined from the mass spectrum of a standard.

GC-FID Conditions

-

GC System: Gas chromatograph with a Flame Ionization Detector (FID).

-

Column: HP-5 (or equivalent), 30 m x 0.32 mm I.D., 0.25 µm film thickness.[6]

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL, split mode.

-

Carrier Gas: Nitrogen or Helium.

-

Oven Temperature Program: A temperature programming approach is used.[6] A suggested program is:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp to 280°C at 15°C/min, hold for 10 minutes.

-

-

Detector Temperature: 300°C

-

Internal Standard: Dicyclohexylphthalate can be used as an internal standard.[6]

Data Presentation

The performance of the described methods has been validated, and the quantitative data is summarized in the tables below.

Table 1: Method Performance in Grapes, Must, and Wine (GC-MS)

| Matrix | Fortification Level (mg/kg) | Recovery (%) | RSD (%) | LOQ (mg/kg) |

| Grapes | 0.02 - 5.0 | 78 - 102 | < 13 | 0.02 or 0.10¹ |

| Must | 0.02 - 5.0 | 78 - 102 | < 13 | 0.02 |

| Red Wine | 0.02 - 5.0 | 90 - 101 | < 9 | 0.02 |

| White Wine | 0.02 - 5.0 | 90 - 101 | < 9 | 0.02 |

¹ LOQ for grapes is dependent on the extraction procedure used.[3][4][5]

Table 2: Method Performance for a Pesticide Formulation (GC-FID)

| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (%) |

| This compound | 1 - 1000 | 0.999 | 0.5 | 2 | 98.5 - 100.8 |

Visualizations

The following diagrams illustrate the logical workflow of the analytical procedures.

Caption: Overall workflow for this compound residue analysis.

References

Application Note and Protocol for Spiroxamine Extraction from Soil Matrices

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spiroxamine is a systemic fungicide belonging to the spiroketalamine chemical class, widely used in agriculture to control a variety of fungal diseases in crops such as cereals and grapes.[1] Its persistence and potential for mobility in soil matrices necessitate reliable and efficient analytical methods to monitor its environmental fate and ensure food safety. This application note provides a detailed protocol for the extraction of this compound and its main metabolites from various soil types, followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The primary method detailed is based on a well-established solvent extraction procedure, with reference to the adaptable QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.

Principle

The described protocol outlines a liquid-solid extraction method. This compound and its metabolites are extracted from the soil matrix using a methanol/water/ammonia solution. The resulting extract is then concentrated and analyzed by LC-MS/MS for quantification. This method has been validated across different soil types and provides high recovery rates and low detection limits.

Experimental Protocol